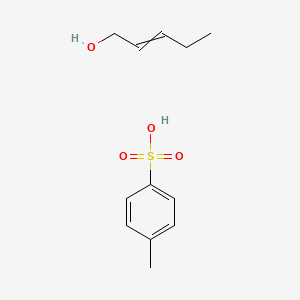
4-Methylbenzenesulfonic acid;pent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfur trioxide and fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions.
Pent-2-en-1-ol can be synthesized through the reduction of pent-2-enal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether under anhydrous conditions.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor with sulfur trioxide and fuming sulfuric acid. The reaction mixture is then neutralized with a base such as sodium hydroxide to produce the sodium salt of 4-Methylbenzenesulfonic acid, which can be further purified by crystallization .
Pent-2-en-1-ol is produced industrially by the catalytic hydrogenation of pent-2-enal using a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high conversion and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation.
Esterification: It can react with alcohols to form esters in the presence of a dehydrating agent.
Pent-2-en-1-ol undergoes reactions such as:
Hydrogenation: It can be hydrogenated to pentan-2-ol using a metal catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and aluminum chloride are commonly used.
Esterification: Dehydrating agents like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Hydrogenation: Palladium on carbon or platinum oxide under high pressure.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, halo, or alkyl-substituted derivatives of 4-Methylbenzenesulfonic acid.
Esterification: Esters of 4-Methylbenzenesulfonic acid and various alcohols.
Oxidation: Pent-2-enal or pent-2-enoic acid from pent-2-en-1-ol.
Hydrogenation: Pentan-2-ol from pent-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophilic attack. Pent-2-en-1-ol, being an unsaturated alcohol, can participate in addition reactions due to the presence of the double bond, and its hydroxyl group can undergo nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Pent-1-en-1-ol: An isomer of pent-2-en-1-ol with the double bond at a different position, affecting its reactivity.
Uniqueness
4-Methylbenzenesulfonic acid;pent-2-en-1-ol is unique due to the combination of a strong acid and an unsaturated alcohol in one molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
122248-46-8 |
|---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;pent-2-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
KENNIYACJKXRFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


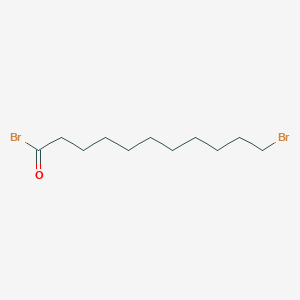
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
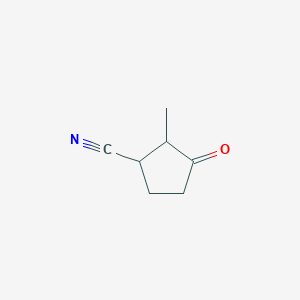

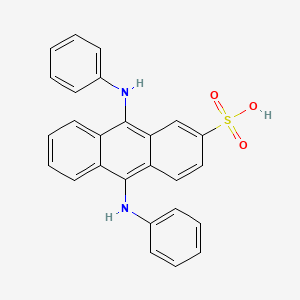
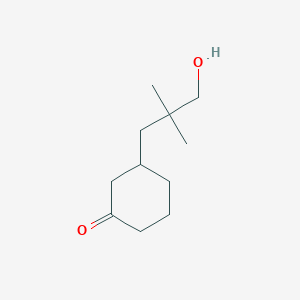
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)



![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
